7,8-Diaminopelargonic acid dihydrochloride 7,8-Diaminopelargonic acid dihydrochloride Dethiobiotin synthetase carbonylation carbamate. �

Brand Name: Vulcanchem
CAS No.: 951786-35-9
VCID: VC0020650
InChI: InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H
SMILES: CC(C(CCCCCC(=O)O)N)N.Cl.Cl
Molecular Formula: C9H22Cl2N2O2
Molecular Weight: 261.187

7,8-Diaminopelargonic acid dihydrochloride

CAS No.: 951786-35-9

Cat. No.: VC0020650

Molecular Formula: C9H22Cl2N2O2

Molecular Weight: 261.187

* For research use only. Not for human or veterinary use.

7,8-Diaminopelargonic acid dihydrochloride - 951786-35-9

Specification

CAS No. 951786-35-9
Molecular Formula C9H22Cl2N2O2
Molecular Weight 261.187
IUPAC Name 7,8-diaminononanoic acid;dihydrochloride
Standard InChI InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H
Standard InChI Key YCBOAYSDSCJELT-UHFFFAOYSA-N
SMILES CC(C(CCCCCC(=O)O)N)N.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

7,8-Diaminopelargonic acid dihydrochloride is characterized by the molecular formula C9H22Cl2N2O2 and has a molecular weight of 261.19 g/mol . The compound is a derivative of 7,8-diaminononanoic acid (also known as 7,8-diaminopelargonic acid), which serves as its parent compound . Structurally, it features two amino groups positioned at the 7 and 8 carbon positions of a nonanoic acid backbone, with two hydrochloride groups forming the dihydrochloride salt .

Nomenclature and Identification

The compound is identified by several systematic and common names in scientific literature. These include:

Identifier TypeValue
IUPAC Name7,8-diaminononanoic acid dihydrochloride
CAS Registry Numbers951786-35-9, 20356-91-6
Other Names7,8-Diaminopelargonic acid dihydrochloride
PubChem CID74078499
Parent Compound7,8-Diaminononanoic acid (CID 652)
InChI KeyYCBOAYSDSCJELT-UHFFFAOYSA-N

The compound is represented by the SMILES notation: CC(C(CCCCCC(=O)O)N)N.Cl.Cl .

Physical and Chemical Properties

7,8-Diaminopelargonic acid belongs to the class of organic compounds known as medium-chain fatty acids, specifically fatty acids with an aliphatic tail containing between 4 and 12 carbon atoms . The parent compound (without the hydrochloride groups) is slightly soluble in water and demonstrates weakly acidic properties based on its pKa values . When formulated as the dihydrochloride salt, the compound exhibits enhanced water solubility, making it more suitable for biochemical applications in aqueous environments.

Biological Role and Function

Biotin Biosynthesis Pathway

7,8-Diaminopelargonic acid (DAPA) plays a crucial role as an intermediate in the biotin biosynthetic pathway. It represents the product of the antepenultimate step in biotin synthesis . The formation of DAPA involves the transfer of the alpha-amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), catalyzed by the enzyme 7,8-diaminopelargonic acid synthase .

Research conducted on Escherichia coli has confirmed that the biosynthesis of 7,8-diaminopelargonic acid from 7-oxo-8-aminopelargonic acid is an obligatory step in the biotin biosynthetic pathway . This reaction represents a critical transition in the conversion of simpler precursors to the final biotin molecule.

Enzymatic Transformation

The enzymatic conversion of KAPA to DAPA is catalyzed by 7,8-diaminopelargonic acid synthase (DAPA synthase), a vitamin B6-dependent enzyme . Studies have shown that resting cells of Escherichia coli strain D302(bioD302) can synthesize 7,8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid through this aminotransferase reaction .

The reaction requires specific cofactors and amino donors:

ComponentRole
S-adenosyl-L-methionine (SAM)Primary amino donor
Pyridoxal-5′-phosphate (PLP)Essential cofactor
ATP and Mg²⁺Required for methionine activity

Research has demonstrated that SAM is approximately 10 times more effective than a combination of methionine, ATP, and Mg²⁺ in facilitating this reaction . The direct participation of SAM in the aminotransferase reaction has been established as a likely mechanism .

Occurrence in Biological Systems

7,8-Diaminopelargonic acid has been identified in various biological systems. It exists naturally in Escherichia coli (prokaryote) and yeast (eukaryote) . Additionally, the compound can be found in several food items, including devilfish, walnut, rapini, and swamp cabbage, making it a potential biomarker for the consumption of these food products .

Enzyme Structure and Mechanisms

DAPA Synthase Characteristics

The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA synthase) has been purified and characterized from Escherichia coli. Research has achieved nearly 1000-fold purification from extracts of a regulatory mutant of E. coli that is derepressed for the enzymes of the biotin operon . The purification process involved treatment with protamine sulfate, ammonium sulfate, and subjected to acid and heat treatments, followed by chromatography on columns of DEAE-cellulose, phosphocellulose, hydroxylapatite, and two Sephadex G-100 columns .

The purified enzyme preparation was determined to be approximately 86% homogeneous through scanning of stained disc gels . Importantly, researchers confirmed that enzymatic activity was associated with the major protein band in gels run at different concentrations and pH values, verifying the identity and purity of the isolated enzyme .

Reaction Mechanism and Optimization

Detailed investigation of the DAPA synthase reaction has revealed several key aspects of its mechanism and optimal conditions:

  • The enzyme demonstrates substrate inhibition for 7-keto-8-aminopelargonic acid at higher concentrations .

  • Among 19 amino acids tested as potential amino donors, only methionine proved to be significantly stimulatory .

  • In cell-free extracts, methionine was inactive unless both adenosine triphosphate (ATP) and Mg²⁺ were present, suggesting a complex cofactor requirement .

  • Glucose enhances the vitamer yield approximately twofold, indicating a potential metabolic connection to central carbon metabolism .

  • The enzyme is repressible by biotin, demonstrating regulatory feedback control at the gene expression level .

Research Applications

Biochemical Studies

7,8-Diaminopelargonic acid dihydrochloride serves as an important tool in biochemical research. It is utilized to study enzyme kinetics, particularly as an inhibitor for various enzymes . The compound allows researchers to investigate the specific mechanisms of enzymatic reactions involved in biotin biosynthesis and related pathways.

The availability of high-purity 7,8-Diaminopelargonic acid dihydrochloride for research purposes (priced between $446.00 and $679.00 for 5 mg) facilitates detailed investigations of its biochemical properties and functions . These studies contribute to our understanding of fundamental biological processes and potential applications in biotechnology.

Protein Interaction Studies

The compound has proven valuable for studying protein-protein interactions by inhibiting the formation of protein complexes . This application allows researchers to elucidate the mechanisms of protein assembly and functional interactions in various biological systems. By using 7,8-Diaminopelargonic acid dihydrochloride as a probe, scientists can better understand the structural and functional relationships of proteins involved in biotin metabolism and related biochemical pathways.

Cellular Signaling Research

7,8-Diaminopelargonic acid dihydrochloride has been utilized to examine cellular signaling pathways by inhibiting the activity of certain signaling molecules . This application provides insights into the complex network of cellular communication and regulatory processes. The compound's specific interactions with enzymes and proteins involved in signal transduction make it a valuable tool for deciphering these intricate biological mechanisms.

Future Research Directions

Biotechnological Applications

The detailed understanding of 7,8-Diaminopelargonic acid dihydrochloride's role in biotin biosynthesis opens possibilities for biotechnological applications. These might include:

  • Development of biosensors for detecting biotin or related metabolites

  • Engineering of microbial strains for enhanced biotin production

  • Creation of novel enzyme inhibitors based on structural analogs

Analytical Method Development

Further research could focus on developing improved analytical methods for detecting and quantifying 7,8-Diaminopelargonic acid dihydrochloride in biological samples. Such methods would enhance our ability to study biotin metabolism in various physiological and pathological conditions, potentially revealing new biomarkers or diagnostic approaches.

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